molecular formula C18H19N3O3S B2452703 N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 941890-23-9

N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2452703
CAS No.: 941890-23-9
M. Wt: 357.43
InChI Key: TZRZMSWRFYBKPH-UHFFFAOYSA-N
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Description

N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-12-10-13(6-7-15(12)21-8-2-5-16(21)22)20-18(24)17(23)19-11-14-4-3-9-25-14/h3-4,6-7,9-10H,2,5,8,11H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRZMSWRFYBKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CC=CS2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the 2-oxopyrrolidin-1-yl group. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Aromatic Substitution: The next step involves the introduction of the 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl group. This can be done through electrophilic aromatic substitution reactions.

    Oxalamide Formation: The final step involves the formation of the oxalamide linkage. This can be achieved by reacting the intermediate with oxalyl chloride and the thiophen-2-ylmethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic and heterocyclic rings can undergo substitution reactions with appropriate electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s aromatic and heterocyclic structures make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and potential bioactivity.

Mechanism of Action

The mechanism of action of N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)acetamide
  • N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)urea

Uniqueness

N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to its oxalamide linkage, which imparts distinct chemical and physical properties compared to similar compounds with acetamide or urea linkages

Biological Activity

N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound that has attracted attention in the fields of medicinal chemistry and biological research. Its unique structure, which includes a pyrrolidinone ring and an oxalamide moiety, suggests potential biological activities that could be explored for therapeutic applications.

The molecular formula of this compound is C19H20N4O3C_{19}H_{20}N_{4}O_{3}, with a molecular weight of approximately 352.4 g/mol. The compound's structure facilitates interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.

PropertyValue
Molecular FormulaC₁₉H₂₀N₄O₃
Molecular Weight352.4 g/mol
CAS Number941890-26-2

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes, which can modulate various cellular pathways. The compound may act as an enzyme inhibitor or receptor modulator, influencing processes such as:

  • Cell Proliferation : By inhibiting certain pathways, the compound may reduce the proliferation of cancer cells.
  • Apoptosis : It may induce programmed cell death in malignant cells by altering signaling pathways.

Preliminary studies suggest that this compound could interact with enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and neurodegenerative diseases.

In Vitro Studies

In vitro experiments have indicated that the compound exhibits antimicrobial and anticancer properties. For instance:

  • Anticancer Activity : Research has shown that compounds with similar structures can inhibit the growth of various cancer cell lines, suggesting that this compound may also possess similar effects.

Case Studies

Several case studies have documented the biological effects of related compounds. For example:

  • Study on Enzyme Inhibition : A study found that a structurally similar oxalamide compound inhibited the activity of specific kinases involved in cancer progression, leading to reduced tumor growth in animal models.
  • Neuroprotective Effects : Another study highlighted the neuroprotective potential of oxalamide derivatives, indicating possible applications for treating neurodegenerative disorders.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound suggests favorable characteristics for bioavailability:

  • Absorption : The compound is likely well absorbed following administration.
  • Distribution : Significant distribution has been noted in liver and kidney tissues, which are critical for its metabolic processing.

Potential Applications

Given its promising biological activity, this compound may have applications in:

  • Medicinal Chemistry : Development of new therapeutic agents targeting cancer and other diseases.
  • Chemical Biology : As a tool for studying biological pathways and interactions at the molecular level.
  • Pharmaceutical Industry : Potential use as an intermediate in synthesizing more complex pharmaceutical compounds.

Q & A

Basic: What are the critical steps for synthesizing N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step coupling reactions. Key steps include:

  • Step 1: Preparation of the 3-methyl-4-(2-oxopyrrolidin-1-yl)phenylamine intermediate via nucleophilic substitution or palladium-catalyzed coupling .
  • Step 2: Formation of the oxalamide core using oxalyl chloride or activated esters under anhydrous conditions .
  • Step 3: Thiophen-2-ylmethyl group coupling via reductive amination or alkylation .

Optimization strategies:

  • Temperature control: Maintain 0–5°C during amide bond formation to minimize side reactions .
  • Solvent selection: Use DMF or THF for polar intermediates; switch to dichloromethane for coupling steps to improve yield .
  • Catalysts: Employ HATU or EDCI for efficient amide bond formation .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR confirms substituent positions (e.g., methyl group at C3 of phenyl, pyrrolidinone carbonyl at ~170 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals from the thiophene and pyrrolidinone moieties .
  • Mass Spectrometry (HRMS): Validates molecular weight (expected ~400–450 g/mol) and isotopic patterns .
  • HPLC: Assess purity (>95% required for biological assays) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from:

  • Assay variability: Standardize protocols (e.g., ATP levels in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) .
  • Structural impurities: Re-analyze batches via LC-MS to rule out byproducts (e.g., incomplete coupling of the thiophene group) .
  • Target promiscuity: Perform selectivity profiling against related targets (e.g., kinase panels) to confirm specificity .

Example: If conflicting IC50 values are reported for kinase inhibition, validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced: What computational methods are recommended for predicting binding modes to biological targets?

Answer:

  • Molecular docking (AutoDock Vina, Glide): Model interactions with kinases or GPCRs, focusing on hydrogen bonding with the oxalamide core and hydrophobic contacts with the thiophene group .
  • MD simulations (GROMACS): Assess stability of ligand-target complexes over 100-ns trajectories to identify key residues (e.g., ATP-binding pocket lysines) .
  • Free energy calculations (MM-PBSA): Estimate binding affinities and compare with experimental data .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Answer:

  • Solubility: Poor aqueous solubility (likely <10 µM); improve via co-solvents (e.g., 10% DMSO in PBS) or formulation as a hydrochloride salt .
  • Stability:
    • pH sensitivity: Degrades rapidly at pH >8 due to oxalamide hydrolysis; store at pH 6–7 .
    • Light sensitivity: Protect from UV light to prevent thiophene ring oxidation .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing potency?

Answer:

  • Core modifications:
    • Replace pyrrolidinone with piperidinone to enhance metabolic stability .
    • Substitute thiophene with furan to reduce off-target effects .
  • Substituent screening:
    • Test methyl group analogues (e.g., ethyl, CF3) at the phenyl ring to improve lipophilicity .
    • Introduce electron-withdrawing groups (e.g., Cl, F) to boost target affinity .

Example SAR table for analogues:

CompoundR1 (Phenyl)R2 (Thiophene)IC50 (nM)
13-Me2-ylmethyl120
23-CF32-ylmethyl45
33-Me3-ylmethyl280

Basic: What are the primary metabolic pathways of this compound, and how can metabolites be identified?

Answer:

  • Phase I metabolism:
    • Oxidation: CYP3A4-mediated hydroxylation of the pyrrolidinone ring .
    • N-dealkylation: Cleavage of the thiophen-2-ylmethyl group .
  • Phase II metabolism: Glucuronidation of hydroxylated metabolites .

Identification methods:

  • LC-MS/MS: Compare parent and metabolite masses (e.g., +16 Da for hydroxylation) .
  • Stable isotope labeling: Track metabolic pathways using deuterated analogues .

Advanced: How to troubleshoot low yields in large-scale synthesis?

Answer:

  • Bottleneck analysis: Identify rate-limiting steps (e.g., poor solubility of intermediates) via reaction calorimetry .
  • Process optimization:
    • Switch from batch to flow chemistry for exothermic steps (e.g., oxalyl chloride coupling) .
    • Use scavenger resins to remove excess reagents .
  • Purification: Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Answer:

  • Kinase inhibition: Use TR-FRET assays (e.g., LanthaScreen™) for IC50 determination .
  • Cytotoxicity: Screen against HEK-293 or HepG2 cells via MTT assay .
  • Membrane permeability: Perform Caco-2 assays to predict oral bioavailability .

Advanced: How to validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA): Confirm target binding by measuring protein thermal stability shifts .
  • BRET/FRET: Monitor real-time interactions in live cells using biosensors .
  • Knockdown/rescue experiments: Use siRNA to confirm phenotype reversal upon target silencing .

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